molecular formula C14H9ClN2O B5301045 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole

3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole

Cat. No.: B5301045
M. Wt: 256.68 g/mol
InChI Key: WBKIVXJDOFTLJA-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at positions 3 and 5 with a 4-chlorophenyl and phenyl group, respectively. This compound has garnered attention due to its diverse biological activities, including anticancer and antibacterial properties . Synthesized via condensation reactions between substituted amidoximes and carboxylic acid derivatives, it exhibits stability under physiological conditions and serves as a scaffold for drug development . Studies highlight its role in inhibiting bacterial growth (e.g., E.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O/c15-12-8-6-10(7-9-12)13-16-14(18-17-13)11-4-2-1-3-5-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKIVXJDOFTLJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with benzonitrile oxide under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential as an antimicrobial agent. Studies have demonstrated its activity against various bacterial and fungal strains.

Medicine: Research has indicated that this compound exhibits anti-inflammatory and anticancer properties. It is being investigated for its potential use in the development of new therapeutic agents.

Industry: In the materials science field, the compound is used in the development of new polymers and materials with unique properties. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed antimicrobial, anti-inflammatory, and anticancer effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with cellular signaling pathways and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogs in Anticancer Research

Several 1,2,4-oxadiazole derivatives share structural similarities but differ in substituents, leading to varied biological outcomes:

Compound Name R³ Substituent R⁵ Substituent Biological Activity Key Findings References
3-(4-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole 4-Chlorophenyl Phenyl Antibacterial, Anticancer MIC: 2 µg/mL (E. coli); Synergistic with cisplatin in breast cancer cells .
Compound A (3-(4-ClPh)-5-(4-FPh)-4,5-dihydro) 4-Chlorophenyl 4-Fluorophenyl Anticancer (Breast) IC₅₀: 1.2 µM (MCF-7); Lower cardiotoxicity vs. doxorubicin .
Compound B (3,5-bis(4-ClPh)-4,5-dihydro) 4-Chlorophenyl 4-Chlorophenyl Anticancer (Breast) IC₅₀: 0.8 µM (MCF-7); COX-2-independent apoptosis .
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole 3,4-Dichlorophenyl 1H-Indol-5-yl MAO-B Inhibition (Neuro) IC₅₀: 0.15 µM (MAO-B); Potential for Parkinson’s disease therapy .

Key Observations :

  • Substituent Effects : Fluorine at R⁵ (Compound A) enhances anticancer potency compared to phenyl (target compound), while dual chlorophenyl groups (Compound B) improve COX-2-independent apoptotic activity .
  • Dihydro vs. Aromatic Oxadiazoles : The 4,5-dihydro structure in Compounds A and B may reduce cardiotoxicity by limiting apoptosis in cardiomyocytes , whereas fully aromatic derivatives (e.g., target compound) exhibit broader antibacterial activity .

Physicochemical and Photochemical Properties

Substituent position significantly impacts fluorescence and reactivity:

Compound Name R³ Substituent R⁵ Substituent Property Studied Findings References
5-(2-Hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole Phenyl 2-Hydroxyphenyl Excited-State Acidity Exhibits tautomerism-driven fluorescence (λmax = 450 nm) in nonpolar solvents .
3-(2-Hydroxyphenyl)-5-phenyl-1,2,4-oxadiazole 2-Hydroxyphenyl Phenyl Excited-State Acidity No tautomerism; planar structure quenches fluorescence .

Key Observations :

  • Planarity and Fluorescence : Coplanarity between R⁵ aryl groups and the oxadiazole ring (e.g., 5-substituted hydroxyphenyl) enables proton transfer (PT)-driven fluorescence, whereas R³ substituents disrupt conjugation .

Antibacterial Derivatives

Modifications at R³ and R⁵ alter antimicrobial efficacy:

Compound Name R³ Substituent R⁵ Substituent Antibacterial Activity MIC (µg/mL) References
3-(4-ClPh)-5-Ph-1,2,4-oxadiazole (Target) 4-Chlorophenyl Phenyl Broad-spectrum 2.0 (E. coli), 4.0 (S. aureus) .
3-(2-ClPh)-5-Ph-1,2,4-oxadiazole 2-Chlorophenyl Phenyl Narrow-spectrum 8.0 (E. coli), 16.0 (S. aureus) .
3-(4-ClBz)-5-Ph-1,2,4-oxadiazole 4-Chlorobenzoyl Phenyl Moderate activity 16.0 (E. coli) .

Key Observations :

  • Chlorine Position : Para-substitution (target compound) enhances antibacterial potency compared to ortho-substituted analogs .
  • Benzoyl vs. Phenyl : A benzoyl group at R³ reduces activity, likely due to steric hindrance .

Toxicity Profiles

Cardiotoxicity remains a critical concern for anticancer oxadiazoles:

Compound Name Cardiotoxicity (H9c2 Cells) Mechanism Insights References
3-(4-ClPh)-5-Ph-1,2,4-oxadiazole Not reported Limited data; structural similarity suggests caution.
Compound A (3-(4-ClPh)-5-(4-FPh)-dihydro) Low Apoptosis in cancer cells without cardiomyocyte toxicity .
Compound B (3,5-bis(4-ClPh)-dihydro) Moderate Higher ROS generation in cardiac cells .

Key Observations :

  • Dihydro Derivatives : Partial saturation of the oxadiazole ring (Compounds A/B) may mitigate cardiotoxicity by reducing ROS-mediated apoptosis in cardiomyocytes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole

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